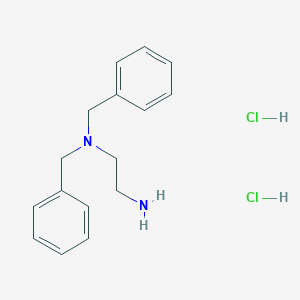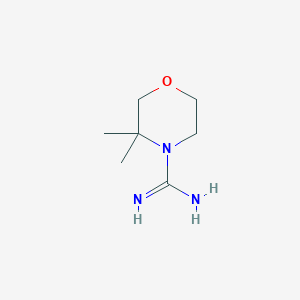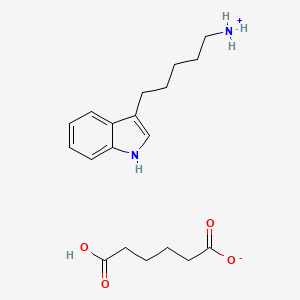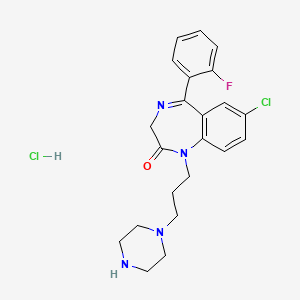
N',N'-dibenzylethane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the group of diamines and is known for its diverse properties, making it an ideal candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride typically involves the reaction of ethylenediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final product in its pure form .
Industrial Production Methods
Industrial production of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Applications De Recherche Scientifique
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of cephalosporin and penicillin antibiotics.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism of action of N’,N’-dibenzylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of the diamine functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-dimethylethylenediamine: This compound has similar diamine functionality but with methyl groups instead of benzyl groups.
Ethylenediamine: A simpler diamine with no substituents on the nitrogen atoms.
N,N’-dibenzylethylenediamine: Similar to N’,N’-dibenzylethane-1,2-diamine;dihydrochloride but without the hydrochloride component.
Uniqueness
N’,N’-dibenzylethane-1,2-diamine;dihydrochloride is unique due to its ability to form stable complexes with a wide range of biological and chemical targets. This property makes it highly valuable in various research and industrial applications, particularly in the synthesis of antibiotics and polymers .
Propriétés
Formule moléculaire |
C16H22Cl2N2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
N',N'-dibenzylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;;/h1-10H,11-14,17H2;2*1H |
Clé InChI |
YKBZFOIKXMUWTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)







![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)



